ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O2 and its molecular weight is 205.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Regioselective Synthesis: Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized from the cyclocondensation reaction with high regioselectivity and yields under ultrasound irradiation, suggesting efficient methods for preparing structurally related compounds (Machado et al., 2011).
- Conversion to Pyrazole Derivatives: The compound can be converted into various pyrazole derivatives, as demonstrated in a study exploring the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different reagents (Harb et al., 1989).
- Cytostatic Activity: Glycosylation of ethyl 3-(bromomethyl)pyrazole-5-carboxylate derivatives resulted in nucleosides showing significant cytostatic activity against HeLa cell cultures (García-López et al., 1979).
Applications in Material Sciences
- Corrosion Inhibition: Pyrazole derivatives, including those structurally similar to ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, displaying significant reduction in corrosion rate (Herrag et al., 2007).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Darolutamide: A key intermediate for the synthesis of the potential blockbuster drug substance darolutamide has been developed using a process involving ethyl glycinate hydrochloride, highlighting the importance of such compounds in pharmaceutical synthesis (Szilágyi et al., 2022).
- Anticancer and Antimicrobial Agents: Novel pyrazole derivatives synthesized from ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate have shown potential as antimicrobial and anticancer agents, offering a new avenue for drug discovery (Hafez et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-4-9-10-6(5)3-8;/h4H,2-3,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFZTNFULWQPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.